molecular formula C9H12 B14687809 3-Methylidenecycloocta-1,4-diene CAS No. 36399-01-6

3-Methylidenecycloocta-1,4-diene

Cat. No.: B14687809
CAS No.: 36399-01-6
M. Wt: 120.19 g/mol
InChI Key: MMGZLTVTDULOQH-UHFFFAOYSA-N
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Description

3-Methylidenecycloocta-1,4-diene is an organic compound with the molecular formula C9H12 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for unique chemical reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenecycloocta-1,4-diene typically involves the use of transition metal catalysts. One common method is the zirconocene-mediated coupling of silylated alkynes followed by halogenation . This method provides good yields and stereoselectivity. Another approach involves the use of cationic rhodium-based catalyst systems for hydrogen-mediated C–C bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenecycloocta-1,4-diene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the double bonds into single bonds, forming cyclooctane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens, acids, and bases are often used as reagents.

Major Products

The major products formed from these reactions include epoxides, cyclooctane derivatives, and various substituted cyclooctadienes.

Scientific Research Applications

3-Methylidenecycloocta-1,4-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylidenecycloocta-1,4-diene involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms new six-membered rings, which are crucial in the synthesis of complex organic molecules. The compound’s conjugated diene structure allows it to interact with various molecular targets and pathways, facilitating these reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.

    Isoprene: A naturally occurring diene used in the production of synthetic rubber.

    Cyclooctadiene: A related compound with two double bonds in a cyclic structure.

Uniqueness

3-Methylidenecycloocta-1,4-diene is unique due to its specific ring structure and the presence of a methylene group, which provides distinct reactivity and stability compared to other dienes .

Properties

CAS No.

36399-01-6

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

3-methylidenecycloocta-1,4-diene

InChI

InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h5-8H,1-4H2

InChI Key

MMGZLTVTDULOQH-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CCCCC=C1

Origin of Product

United States

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